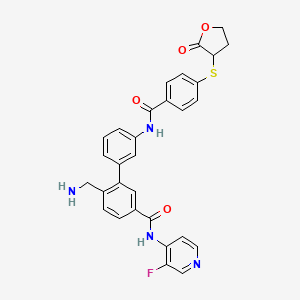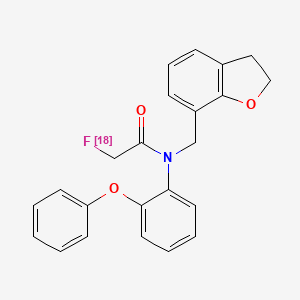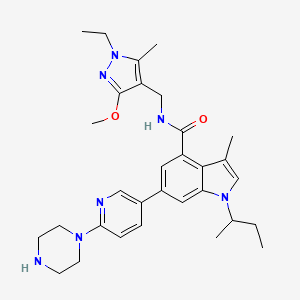![molecular formula C20H21BrN2O3 B10835188 9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide](/img/structure/B10835188.png)
9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28394193-Compound-44 is a bicyclic macrocyclic peptide that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant potential in the treatment of cardiovascular diseases by lowering low-density lipoprotein cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID28394193-Compound-44 involves a series of steps, including the formation of a bicyclic macrocyclic structure. The process typically begins with the preparation of linear peptides, which are then cyclized to form the macrocyclic structure. The reaction conditions often involve the use of coupling reagents and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of PMID28394193-Compound-44 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. This involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
PMID28394193-Compound-44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
PMID28394193-Compound-44 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic peptide synthesis and reactions.
Biology: Investigated for its role in modulating protein-protein interactions and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for lowering cholesterol levels and treating cardiovascular diseases.
Industry: Utilized in the development of novel drug delivery systems and as a lead compound in drug discovery
Mechanism of Action
PMID28394193-Compound-44 exerts its effects by inhibiting the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). This inhibition prevents the degradation of low-density lipoprotein receptors, leading to increased clearance of low-density lipoprotein cholesterol from the bloodstream. The molecular targets involved include the catalytic domain of PCSK9 and the low-density lipoprotein receptor pathway .
Comparison with Similar Compounds
Similar Compounds
PMID28394193-Compound-40: Another PCSK9 inhibitor with a similar bicyclic macrocyclic structure.
PMID28394193-Compound-56: A related compound with modifications in the peptide sequence to enhance potency and selectivity.
Uniqueness
PMID28394193-Compound-44 is unique due to its high potency (Ki = 0.00239 nM) and oral bioavailability, which makes it a promising candidate for therapeutic applications. Its bicyclic macrocyclic structure provides stability and specificity in targeting PCSK9, distinguishing it from other inhibitors .
Properties
Molecular Formula |
C20H21BrN2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-11-4-5-26-18-14(6-11)8-15(9-17(18)21)19(24)22-10-16-12(2)7-13(3)23-20(16)25/h4,7-9H,5-6,10H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
FKDNRFGIZCNPMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=C(C1)C=C(C=C2Br)C(=O)NCC3=C(C=C(NC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10835110.png)

![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(1S,8R)-5-(5-fluoropyrimidin-2-yl)-3,4,6,12-tetrazatricyclo[6.3.1.02,6]dodeca-2,4-dien-12-yl]methanone](/img/structure/B10835122.png)

![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
![N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835136.png)
![1-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)-3-(5-(methoxymethyl)-2-(trifluoromethyl)benzyl)urea](/img/structure/B10835158.png)

![N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835162.png)
![1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835166.png)
![7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide](/img/structure/B10835186.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide](/img/structure/B10835194.png)
